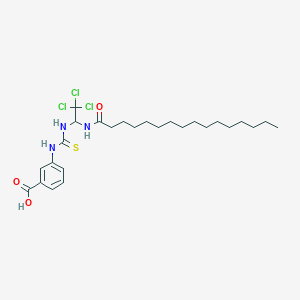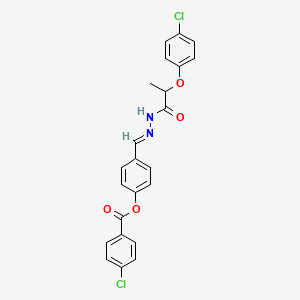
2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-mercaptoacetophenone, followed by cyclization and oxidation steps. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the quinazolinone core.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone
- 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
Properties
Molecular Formula |
C24H20N2O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H20N2O3S/c1-16-7-11-18(12-8-16)26-23(28)20-5-3-4-6-21(20)25-24(26)30-15-22(27)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3 |
InChI Key |
NPZIRYQBCSKBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986181.png)
![2,6-dimethoxy-4-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B11986182.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide](/img/structure/B11986185.png)

![Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11986190.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11986194.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11986199.png)
![ethyl (2-{[(2E)-3-phenyl-2-propenoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11986202.png)
![6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11986209.png)
![2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11986221.png)


